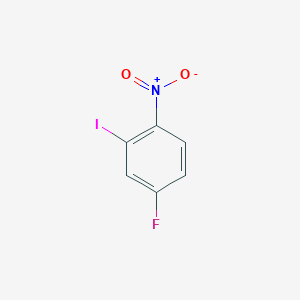

4-Fluoro-2-iodo-1-nitrobenzene

描述

Crystal Structure Determination and Lattice Parameters

Single crystal X-ray diffraction studies of 4-Fluoro-2-iodo-1-nitrobenzene have revealed important structural parameters that define its solid-state organization. The compound crystallizes as a solid at room temperature with a melting point of 30°C, indicating relatively weak intermolecular forces governing crystal packing. The crystal structure exhibits a characteristic pale yellow to reddish yellow coloration, which is consistent with the electronic transitions associated with the nitroaromatic chromophore. The molecular geometry in the solid state shows the expected planar benzene ring with substituents positioned according to the substitution pattern, where the iodine atom occupies the ortho position relative to the nitro group.

The crystallographic data reveals that the compound adopts a crystal structure stabilized by weak intermolecular interactions. Analysis of similar halogenated nitrobenzene compounds suggests that the crystal packing is influenced by halogen bonding interactions involving the iodine atom and dipolar interactions associated with the nitro group. The relatively low melting point indicates that van der Waals forces and weak hydrogen bonding interactions dominate the crystal lattice stabilization rather than strong directional bonds. The crystal form is described as lumps or crystalline masses, suggesting a tendency toward irregular crystal growth patterns typical of compounds with multiple competing intermolecular interactions.

Intermolecular Interactions and Packing Arrangements

The solid-state structure of this compound is characterized by specific intermolecular interactions that govern crystal packing efficiency. Studies of structurally related compounds, such as 2,4-dichloro-1-iodo-6-nitrobenzene, demonstrate that iodine-containing nitrobenzenes typically exhibit close contacts between iodine atoms and oxygen atoms of nitro groups. These interactions, with distances around 3.387 Å, are significantly shorter than the sum of van der Waals radii, indicating attractive halogen bonding contributions to crystal stability. The presence of fluorine in the 4-position introduces additional complexity through its unique electronic properties, as fluorine exhibits both inductive electron withdrawal and mesomeric electron donation effects.

The crystal packing arrangement shows molecular sheets formed through combinations of weak hydrogen bonding interactions and halogen contacts. The nitro group, being strongly electron-withdrawing, creates regions of electron deficiency that can interact favorably with the electron-rich regions around the iodine atom. The fluorine substituent, despite its small size, contributes to the overall dipole moment of the molecule and influences the electrostatic component of intermolecular interactions. X-ray diffraction analysis indicates that the molecular planes are arranged to optimize these multiple weak interactions, resulting in a crystalline structure with approximately 66% space filling efficiency, which is typical for organic molecular crystals.

Thermal Properties and Structural Stability

Thermal analysis coupled with X-ray diffraction studies provides insights into the structural stability of this compound across different temperature ranges. The compound maintains its crystalline integrity up to its melting point of 30°C, at which point it transitions to a liquid phase. The boiling point of 148°C at reduced pressure (2.7 kPa) indicates moderate thermal stability in the liquid phase, with the compound remaining intact without decomposition under normal handling conditions. The temperature-dependent behavior of the crystal structure shows typical thermal expansion patterns, with intermolecular distances increasing gradually with temperature while maintaining the overall molecular arrangement.

The structural stability is further evidenced by the compound's storage requirements, which specify refrigerated conditions (0-10°C) to maintain integrity over extended periods. Light sensitivity is noted as a consideration for storage, suggesting that photochemical processes may induce structural changes or decomposition. X-ray powder diffraction patterns can be used to monitor crystalline phase purity and detect any polymorphic transformations that might occur under different storage or handling conditions. The thermal stability data supports the compound's utility as a synthetic intermediate, as it can withstand typical reaction conditions without structural degradation.

属性

IUPAC Name |

4-fluoro-2-iodo-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKROTSNREAHREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598370 | |

| Record name | 4-Fluoro-2-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41860-64-4 | |

| Record name | 4-Fluoro-2-iodo-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41860-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-iodo-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Example Route from Analogous Patents

A method described for preparing 2-ethyl-4-fluoro-1-nitrobenzene (US20220024850A1) involves iodination steps that could be adapted. While the target compound differs, the iodination techniques are relevant:

- Iodination Scheme I : Uses triphenylphosphine, imidazole, and iodine at low temperatures (−5°C to 0°C) to replace hydroxyl groups with iodine.

- Iodination Scheme II : Employs methanesulfonyl chloride for sulfonylation followed by iodide substitution.

Adapting these methods, a plausible pathway for this compound might involve:

- Nitration of 1-fluoro-2-iodobenzene.

- Direct electrophilic iodination of 4-fluoro-1-nitrobenzene using iodine and an oxidizing agent.

Key Reaction Parameters

Data from related syntheses highlight critical parameters:

| Parameter | Typical Conditions | Source |

|---|---|---|

| Iodination Temperature | −5°C to 5°C | |

| Reagents | Triphenylphosphine, iodine, imidazole | |

| Solvent | Dichloromethane or tetrahydrofuran | |

| Reaction Time | 2–5 hours | |

| Yield | >60% (for analogous reactions) |

Challenges and Optimizations

- Functional Group Stability : The nitro group may require protection during iodination to prevent reduction or side reactions.

- Purification : Column chromatography or recrystallization (using solvents like isopropyl ether) is often necessary to achieve ≥98% purity.

- Scale-Up : Industrial production would require optimizing cost-effective reagents (e.g., sodium borohydride for reductions) and minimizing hazardous intermediates.

Physicochemical Data

Relevant properties for synthesis and handling:

| Property | Value | Source |

|---|---|---|

| Melting Point | 30°C | |

| Boiling Point | 148°C (at 20 mmHg) | |

| Molecular Weight | 267.00 g/mol | |

| Storage | Refrigerated (0–10°C), light-sensitive |

Industrial Considerations

- Cost Efficiency : Use of low-cost raw materials (e.g., 3-fluoroacetophenone in analogous routes) is critical for scalability.

- Safety : Mild reaction conditions (25–30°C) and avoidance of high-pressure systems improve process safety.

化学反应分析

4-Fluoro-2-iodo-1-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki or Heck coupling, where it can form carbon-carbon bonds with other aromatic compounds.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

4-Fluoro-2-iodo-1-nitrobenzene serves as a crucial intermediate in the synthesis of diverse pharmaceutical compounds. It is particularly valuable in the development of drugs targeting specific biological pathways, including anticancer agents and antibiotics. The compound's reactivity allows for various substitution reactions, facilitating the creation of complex structures necessary for therapeutic efficacy .

Case Study:

In a study investigating its potential in cancer treatment, this compound was shown to inhibit the proliferation of certain cancer cell lines, suggesting its utility in developing new anticancer therapies.

Organic Synthesis

Synthesis of Complex Molecules:

The compound is extensively used in organic chemistry for synthesizing complex organic molecules. It allows chemists to explore new compounds with potential applications in materials science and other fields. Its ability to undergo electrophilic aromatic substitution makes it a valuable reagent for creating functionalized derivatives .

Example Reactions:

- Electrophilic Aromatic Substitution: The nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.

- Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions, expanding the compound's utility in synthetic pathways.

Material Science

Enhancing Material Properties:

In material science, this compound is incorporated into polymer systems to enhance properties such as thermal stability and chemical resistance. This application is particularly beneficial for developing advanced materials used in coatings and other industrial applications .

Analytical Chemistry

Reagent for Detection:

The compound acts as a reagent in various analytical methods, aiding in the detection and quantification of other substances. This capability is crucial for quality control across different industries, ensuring that products meet safety and efficacy standards .

Environmental Chemistry

Behavior and Degradation Studies:

Research on this compound extends to environmental chemistry, where it is studied for its behavior and degradation in environmental contexts. Understanding its environmental impact helps develop strategies for pollution remediation and assess the ecological risks associated with its use .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis targeting specific biological pathways |

| Organic Synthesis | Key reagent for synthesizing complex organic molecules |

| Material Science | Enhances thermal stability and chemical resistance in polymers |

| Analytical Chemistry | Aids in detection and quantification of substances for quality control |

| Environmental Chemistry | Studies behavior and degradation to understand ecological impacts |

作用机制

The mechanism of action of 4-Fluoro-2-iodo-1-nitrobenzene involves its participation in electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, directing the electrophile to the meta position relative to the nitro group . This compound can also undergo reduction reactions, where the nitro group is converted to an amine group, altering its chemical properties and reactivity .

相似化合物的比较

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound is compared to structurally related halogenated nitrobenzenes, focusing on substituent positions, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of 4-Fluoro-2-iodo-1-nitrobenzene and Analogues

Key Findings

Substituent Position Effects: Reactivity in Cross-Coupling: The iodine atom in this compound (ortho to nitro) enhances its reactivity in palladium-catalyzed reactions compared to bromine analogues (e.g., 4-Bromo-2-iodo-1-nitrobenzene), as iodine is a better leaving group .

Physicochemical Properties: Melting Points: this compound (30°C) has a significantly lower melting point than 3-Fluoro-4-nitrobenzyl alcohol (93–94°C), reflecting differences in hydrogen bonding and molecular symmetry .

Synthetic Utility :

- Iodo vs. Bromo Groups : Iodo derivatives are preferred in cross-coupling reactions due to their superior reactivity, whereas bromo compounds are more cost-effective for large-scale applications .

- Nitro Group Influence : The nitro group’s electron-withdrawing nature stabilizes intermediates in electrophilic substitution reactions, a feature shared across all compared compounds .

生物活性

4-Fluoro-2-iodo-1-nitrobenzene (CAS No. 41860-64-4) is an aromatic compound with the molecular formula and a molecular weight of 267.00 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of biologically active molecules and as a precursor in radiolabeling studies. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

The compound exhibits the following physical properties:

- Melting Point : 30°C

- Boiling Point : 148°C

- Solubility : Soluble in organic solvents, with a reported solubility of approximately 0.262 mg/mL .

This compound's biological activity can be attributed to its ability to participate in electrophilic aromatic substitution reactions, which are pivotal in synthesizing various biologically active compounds. The presence of both fluorine and iodine atoms enhances its reactivity, allowing it to form diverse derivatives with potential pharmacological properties.

Case Studies and Research Findings

- Antimicrobial Activity : A study indicated that derivatives of nitrobenzene compounds exhibit significant antimicrobial effects. The introduction of halogen substituents (like fluorine and iodine) is known to enhance the antibacterial properties of such compounds .

- Neuropharmacology Applications : Research involving radiolabeled compounds for imaging studies has shown that iodo-substituted nitrobenzenes can be effective as tracers in positron emission tomography (PET). For instance, this compound has been used as a precursor for synthesizing radiotracers targeting neuroinflammation pathways .

- Structure-Activity Relationship (SAR) : A systematic study on various nitrobenzene derivatives, including halogenated versions, demonstrated that the introduction of electron-withdrawing groups like nitro and halogens significantly affects their binding affinity to biological targets, enhancing their potential as therapeutic agents .

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃FINO₂ |

| Molecular Weight | 267.00 g/mol |

| Melting Point | 30°C |

| Boiling Point | 148°C |

| Solubility | 0.262 mg/mL |

| Bioavailability Score | 0.55 |

| BBB Permeant | Yes |

| CYP Enzyme Inhibition | None |

常见问题

Basic: What are the optimal conditions for synthesizing 4-fluoro-2-iodo-1-nitrobenzene via cross-coupling reactions?

Methodological Answer:

A validated protocol involves palladium-catalyzed coupling. For instance, this compound reacts with diethylzinc in a mixture of 1,4-dioxane and toluene under reflux, using tetrakis(triphenylphosphine)palladium(0) as a catalyst . Key considerations:

- Catalyst Loading : 0.43 mmol Pd(0) per 8.9 mmol substrate ensures sufficient activity without excessive costs.

- Solvent Ratio : Dioxane enhances solubility of aromatic intermediates, while toluene moderates reaction kinetics.

- Reaction Time : 0.5 hours under reflux balances yield and side-product formation.

Validation : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2) and confirm purity by melting point analysis (referencing analogs, e.g., 4-fluoro-5-nitrobenzene-1,2-diamine, mp 195–196°C ).

Basic: How can I distinguish this compound from structural isomers using spectroscopic methods?

Methodological Answer:

Combine <sup>19</sup>F NMR and IR spectroscopy :

- <sup>19</sup>F NMR : The fluorine chemical shift in nitro-substituted fluorobenzenes typically appears at δ -110 to -115 ppm, distinct from meta/para isomers (e.g., 1-fluoro-2,4-dinitrobenzene shows δ -102 ppm ).

- IR : Nitro groups absorb at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). Ortho-substitution splits these peaks due to steric effects.

Cross-Validation : Compare with computational spectra (e.g., NIST Chemistry WebBook ) to resolve ambiguities.

Advanced: How do solvent polarity and coordinating ability influence the efficiency of Pd-catalyzed reactions involving this compound?

Methodological Answer:

Solvent choice critically impacts catalytic cycles:

- Polar Aprotic Solvents (e.g., DMF): Increase Pd(0) oxidation but risk dehalogenation side reactions.

- Ether Solvents (e.g., 1,4-dioxane): Stabilize Pd intermediates via weak coordination, as demonstrated in the synthesis of aryl-zinc derivatives .

- Non-Coordinating Solvents (e.g., toluene): Reduce catalyst poisoning but may lower reaction rates.

Experimental Design : Conduct kinetic studies in varying solvent systems, monitoring by GC-MS. For reproducibility, pre-dry solvents over molecular sieves.

Advanced: How can computational tools predict viable synthetic routes for this compound derivatives?

Methodological Answer:

Use retrosynthesis software (e.g., AI-driven platforms like Pistachio or Reaxys):

- Input target structure to generate precursor scoring based on feasibility and literature precedents (e.g., diethylzinc coupling as a high-probability pathway ).

- Evaluate predicted routes against experimental constraints (e.g., availability of Pd catalysts, safety of nitro group handling).

Validation : Compare computational outputs with published protocols , prioritizing routes with minimal steps and high atom economy.

Advanced: How should researchers address contradictions in reported melting points or spectral data for nitro-substituted fluoroarenes?

Methodological Answer:

- Systematic Reanalysis : Repurify the compound via recrystallization (e.g., using ethanol/water) and re-measure properties under controlled conditions (heating rate 1°C/min) .

- Cross-Platform Spectral Matching : Compare experimental <sup>1</sup>H/<sup>13</sup>C NMR data with high-quality databases (e.g., NIST or PubChem ).

- Collaborative Verification : Share raw data via open-access repositories (e.g., BIH QUEST Center’s guidelines ) to enable peer validation and resolve discrepancies.

Advanced: What mechanistic insights explain side-product formation during iodination of 4-fluoro-1-nitrobenzene precursors?

Methodological Answer:

- Radical vs. Electrophilic Pathways : Iodination via electrophilic substitution (e.g., I2/HIO3) favors ortho/para positions, but radical mechanisms (e.g., KI/Oxone) may lead to meta byproducts.

- Steric Effects : The nitro group directs iodination to the ortho position, but steric hindrance can reduce regioselectivity.

Experimental Analysis : Use <sup>13</sup>C isotopic labeling or DFT calculations (e.g., Gaussian software) to map transition states and identify dominant pathways .

Basic: What safety protocols are critical when handling this compound in moisture-sensitive reactions?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .

- Inert Atmosphere : Conduct reactions under argon/nitrogen to avoid hydrolysis of iodo intermediates.

- Waste Management : Quench excess reagents (e.g., diethylzinc) with isopropanol before disposing in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。